
3-(Triphenylsilyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenylsilyl)propanoic acid is an organosilicon compound with the molecular formula C21H20O2Si. It is characterized by the presence of a triphenylsilyl group attached to a propanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenylsilyl)propanoic acid typically involves the reaction of triphenylsilane with a suitable propanoic acid derivative. One common method is the hydrosilylation of an unsaturated carboxylic acid, such as acrylic acid, using triphenylsilane in the presence of a catalyst like platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Triphenylsilyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Carboxylate salts or esters.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Triphenylsilyl)propanoic acid finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Triphenylsilyl)propanoic acid involves its interaction with various molecular targets. The triphenylsilyl group can influence the reactivity and stability of the compound, while the carboxylic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and potential biological applications.
Comparison with Similar Compounds
- 3-(Phenylsilyl)propanoic acid
- 3-(Trimethylsilyl)propanoic acid
- 3-(Triphenylmethyl)propanoic acid
Comparison: 3-(Triphenylsilyl)propanoic acid is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where such effects are desirable.
Properties
Molecular Formula |
C21H20O2Si |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-triphenylsilylpropanoic acid |
InChI |
InChI=1S/C21H20O2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |
InChI Key |
LNGDLUXGZCZQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
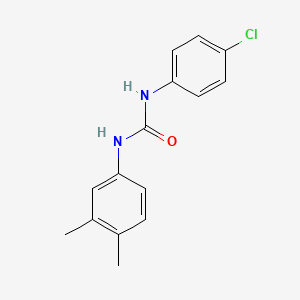
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)
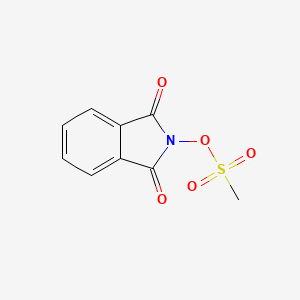

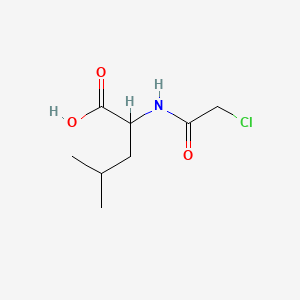
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
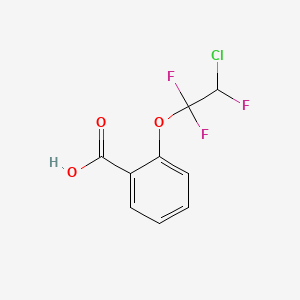
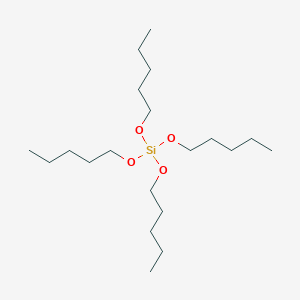
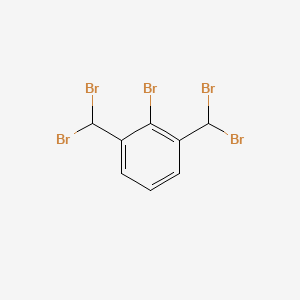
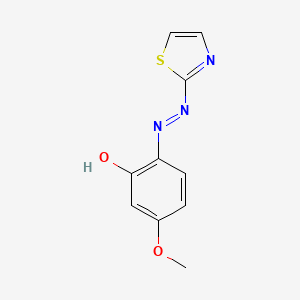

![Benzo[b]biphenylene](/img/structure/B11959767.png)
